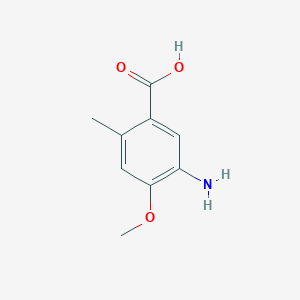
6,4'-Dibromoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,4’-Dibromoflavone is a synthetic flavonoid compound characterized by the presence of bromine atoms at the 6 and 4’ positions of the flavone structure. Flavones are a class of flavonoids with a backbone structure of 2-phenylchromen-4-one. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dibromoflavone typically involves the bromination of flavone derivatives. One common method includes the use of bromine or bromine-containing reagents under controlled conditions. For example, the bromination of flavone can be achieved using bromine in acetic acid or a mixture of bromine and a suitable solvent like chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of 6,4’-Dibromoflavone may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors or large batch reactors to handle the increased volume. The choice of solvent, temperature control, and purification steps are critical to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,4’-Dibromoflavone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
6,4’-Dibromoflavone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives and as a model compound in studying bromination reactions.
Biology: Researchers investigate its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism by which 6,4’-Dibromoflavone exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways. Potential mechanisms include:
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It could inhibit specific enzymes involved in inflammatory or cancer pathways, thereby reducing disease progression.
Signal Transduction Modulation: It might affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoflavone: A mono-brominated flavone with similar but less pronounced biological activities.
4’-Bromoflavone: Another mono-brominated derivative with distinct properties and applications.
6,4’-Dihydroxyflavone: A hydroxylated flavone with different reactivity and biological effects.
Uniqueness
6,4’-Dibromoflavone is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to mono-brominated or hydroxylated flavones. This dual bromination can enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C15H8Br2O2 |
|---|---|
Poids moléculaire |
380.03 g/mol |
Nom IUPAC |
6-bromo-2-(4-bromophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Clé InChI |
YCZRTOOLBBTTDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)


![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)


![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)





![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)
